molecular formula C5H6N2O2 B3300219 2-Hydroxy-5-aminopyridine N-oxide CAS No. 900139-09-5

2-Hydroxy-5-aminopyridine N-oxide

Cat. No.: B3300219
CAS No.: 900139-09-5
M. Wt: 126.11 g/mol
InChI Key: KZNSICYVTLANPK-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) N-Oxides in Organic Chemistry

Pyridine N-oxides are heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom. wikipedia.org This N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to its parent pyridine. semanticscholar.orgresearchgate.net The introduction of the N-oxide functional group enhances the reactivity at the 2-, 4-, and 6-positions of the pyridine ring. chemtube3d.com This unique reactivity profile has established pyridine N-oxides as valuable intermediates in organic synthesis, enabling the creation of a wide array of substituted pyridine derivatives that are often challenging to synthesize through other methods. semanticscholar.orgresearchgate.net Their utility extends to their roles as catalysts, oxidizing agents, and ligands in coordination chemistry. arkat-usa.orgscripps.edu

The general chemical properties of pyridine N-oxide are summarized in the table below:

PropertyValue
Chemical formula C₅H₅NO
Molar mass 95.101 g·mol⁻¹
Appearance Colorless solid
Melting point 65 to 66 °C
Boiling point 270 °C
Solubility in water High

Table 1: General Properties of Pyridine N-oxide. wikipedia.org

Structural Features and Potential Research Interest of 2-Hydroxy-5-aminopyridine N-oxide

This compound is a disubstituted pyridine N-oxide derivative with the chemical formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . alfa-chemistry.com Its structure is characterized by a pyridine N-oxide core with a hydroxyl group at the 2-position and an amino group at the 5-position. The presence of these two functional groups, in addition to the N-oxide, imparts a unique combination of electronic and steric properties to the molecule.

The hydroxyl group, a strong electron-donating group, and the amino group, also an electron-donating group, are expected to influence the electron density distribution within the pyridine ring. This, in conjunction with the electron-withdrawing nature of the N-oxide, creates a complex electronic environment that can direct the regioselectivity of further chemical transformations. The potential for intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen, or between the amino group and the N-oxide, could also play a significant role in its conformational preferences and reactivity.

The specific arrangement of these functional groups makes this compound a molecule of considerable research interest. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly those with biological activity. The combination of acidic (hydroxyl) and basic (amino) functionalities within the same molecule also makes it an interesting candidate for studies in coordination chemistry and materials science.

PropertyValue
CAS Number 900139-09-5
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
IUPAC Name 5-amino-1-hydroxypyridin-2-one
Synonyms 5-Amino-2-pyridinol 1-oxide, 5-Amino-2-hydroxypyridine 1-oxide

Table 2: Chemical Identification of this compound. alfa-chemistry.com

Scope of Academic Research on Substituted Pyridine N-Oxides

Academic research on substituted pyridine N-oxides is extensive and multifaceted, driven by their synthetic utility and the diverse properties of their derivatives. semanticscholar.orgresearchgate.net A significant portion of this research focuses on developing novel synthetic methodologies for the introduction of various substituents onto the pyridine N-oxide scaffold. semanticscholar.orgresearchgate.net This includes transition metal-catalyzed reactions for arylation, alkenylation, and alkynylation, as well as metal-free approaches for functionalization. researchgate.net

Furthermore, the unique reactivity of the N-oxide group itself is a subject of ongoing investigation. arkat-usa.org This includes its role in directing C-H activation at specific positions of the pyridine ring and its participation in cycloaddition reactions. semanticscholar.orgarkat-usa.org The resulting substituted pyridines are often precursors to a wide range of functional materials and biologically active compounds. researchgate.net For instance, various N-oxides of pyridines are precursors to important drugs. wikipedia.org The study of the physicochemical properties of substituted pyridine N-oxides, such as their electronic structure and complexing abilities, is another active area of research, often employing computational methods to complement experimental findings. researchgate.net The influence of different substituents on the properties of the N→O bond is a key aspect of these studies. researchgate.net

Properties

IUPAC Name

5-amino-1-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNSICYVTLANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719518
Record name 5-Amino-1-hydroxypyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900139-09-5
Record name 5-Amino-1-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Theoretical Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Hydroxy-5-aminopyridine N-oxide, confirming the connectivity of atoms, the nature of functional groups, and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Conformational Assignment

NMR spectroscopy provides detailed information about the atomic arrangement and electronic structure of the molecule. The analysis is complicated by the potential for tautomerism between the hydroxy and pyridone forms, which influences the chemical shifts.

In solution, studies on related compounds like 2-hydroxypyridine (B17775) N-oxides have shown that they predominantly exist as the 1-hydroxypyridin-2-one tautomer. The presence of both amino (-NH₂) and hydroxyl (-OH) groups in this compound introduces further complexity. The electron-donating amino group at the 5-position is expected to influence the electron density across the pyridine (B92270) ring, affecting the chemical shifts of the ring protons and carbons.

¹H NMR: The proton spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring. Their specific chemical shifts and coupling constants would be diagnostic of the substituent positions. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, with their positions being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum would reveal five distinct signals for the pyridine ring carbons. The carbon atom attached to the oxygen (C2) would be significantly deshielded, appearing at a high chemical shift, characteristic of a carbonyl group in the pyridone tautomer. The chemical shifts of C5 (attached to the amino group) and the other ring carbons would provide further evidence for the predominant tautomeric form and the electronic effects of the substituents.

¹⁵N NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms. For aminopyridine N-oxides, the chemical shift of the ring nitrogen is influenced by the tautomeric balance and substituent effects. In related 2-aminopyridine (B139424) N-oxides, the ring nitrogen chemical shifts are observed in a specific range, and acetylation of the amino group causes a noticeable deshielding effect. The presence of a strong resonance interaction between a 2-amino group and a 5-nitro group has been shown to significantly deshield the amino nitrogen, an effect that might be mirrored to some extent by the hydroxyl/oxo group in the target molecule.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound.
NucleusPredicted Chemical Shift Range (ppm)Comments
¹H (Ring Protons)6.0 - 8.0Three distinct signals with coupling patterns revealing their relative positions.
¹H (NH₂)Variable (e.g., 5.0-6.0)Broad signal, position is solvent and concentration dependent.
¹H (OH/NH)Variable (e.g., 9.0-13.0)Broad signal corresponding to the N-hydroxy proton of the pyridone tautomer.
¹³C (C=O)>160Expected for the C2 carbon if the pyridone tautomer is dominant.
¹³C (Ring Carbons)100 - 150Shifts are influenced by the amino, hydroxyl, and N-oxide groups.
¹⁵N (N-Oxide)-100 to -130Based on data for related pyridine N-oxides. nih.gov
¹⁵N (Amino)-300 to -320Based on data for related aminopyridine N-oxides. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule and provides further insight into the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-O stretching vibration typically appears in the 1200-1300 cm⁻¹ region. The presence of a strong band around 1650 cm⁻¹ would be indicative of a C=O stretch, supporting the predominance of the 1-hydroxy-2-pyridone tautomer. The O-H and N-H stretching vibrations would be observed as broad bands in the high-frequency region (3000-3500 cm⁻¹). In the solid state, intermolecular hydrogen bonding can significantly broaden and shift these bands.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine ring would be a prominent feature. Analysis of the vibrational spectra of closely related molecules like 2-hydroxy-5-nitropyridine (B147068) has been performed, providing a basis for assigning the vibrational modes of the title compound. nih.gov

Table 2: Key Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H / N-H Stretch3000 - 3500IR, Raman
C=O Stretch (Pyridone)~1650IR, Raman
Pyridine Ring Vibrations1400 - 1600IR, Raman
N-O Stretch1200 - 1300IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions. The pyridine N-oxide ring, substituted with an electron-donating amino group and an electron-withdrawing/donating hydroxy/oxo group, constitutes a complex chromophore. High-resolution electronic spectra of parent molecules like 2-hydroxypyridine and 2-aminopyridine show that the nitrogen atom in the ring significantly perturbs the electronic structure compared to benzene (B151609) analogues. nih.gov The electronic absorption spectrum is expected to be sensitive to the solvent polarity due to its influence on the tautomeric equilibrium and stabilization of the ground and excited states.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural fragments of the compound. For this compound (C₅H₆N₂O₂), the calculated monoisotopic mass is approximately 126.04 Da. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 126. A characteristic fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom from the N-oxide group, which would result in a significant peak at [M-16]⁺ (m/z 110). uni.lu Further fragmentation could involve the loss of other small molecules such as CO or HCN, providing additional structural confirmation.

Solid-State Structural Analysis

While spectroscopic methods reveal the structure in solution or the gas phase, solid-state analysis is crucial for understanding the molecule's arrangement in its crystalline form, including intermolecular interactions like hydrogen bonding.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides definitive proof of molecular structure and packing in the solid state. While the specific crystal structure of this compound is not described in the surveyed literature, studies on the parent compound, 2-hydroxypyridine N-oxide, have confirmed that it exists as the 1-hydroxypyridin-2-one tautomer in the crystal state. This solid-state structure is stabilized by intermolecular hydrogen bonds.

Investigation of Intermolecular Interactions in Crystal Structures

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. In the crystal structure of compounds related to this compound, such as 2-hydroxypyridine N-oxide, X-ray diffraction studies have been crucial in elucidating these interactions. rsc.org The crystal cohesion is ensured by a network of intermolecular interactions. While direct crystallographic data for this compound is not extensively detailed in the provided results, general principles of intermolecular interactions in similar pyridine derivatives can be inferred.

Hydrogen bonding is a predominant force in the crystal lattice of molecules containing hydroxyl and amino groups. The N-oxide group also participates significantly in forming strong hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic pyridine rings contribute to the stability of the crystal structure. These interactions involve the overlap of π-orbitals of adjacent rings, leading to an attractive force. The interplay of these non-covalent interactions dictates the packing of the molecules in the crystal, influencing properties such as melting point and solubility.

Tautomeric Equilibria and Proton Transfer Phenomena

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of this compound. This phenomenon involves the migration of a proton, leading to different structural forms.

Experimental and Theoretical Studies of Tautomeric Forms

Experimental and theoretical studies on related hydroxypyridines and their N-oxides have shown that these compounds can exist in different tautomeric forms. rsc.orgrsc.org For 2-hydroxypyridine N-oxide, for instance, there is an equilibrium between the hydroxy form and the pyridone form. In the case of this compound, the potential tautomeric equilibria involve the migration of a proton from the hydroxyl group to the N-oxide oxygen, or to the ring nitrogen, leading to neutral and zwitterionic forms.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental techniques to study these equilibria. rsc.org Theoretical calculations, particularly using quantum chemical methods, have also been extensively employed to predict the relative stabilities of different tautomers. clockss.org These studies often indicate that the pyridone form is the more stable tautomer in many cases. rsc.org

Influence of Substituents and Solvent Effects on Tautomerism

The position of the tautomeric equilibrium is sensitive to both the nature of substituents on the pyridine ring and the surrounding solvent environment. clockss.orgnih.gov The amino group at the 5-position in this compound, being an electron-donating group, can influence the electron density distribution in the ring and thereby affect the relative stability of the tautomers.

Solvation plays a critical role in tautomerism. nih.gov Polar solvents can stabilize zwitterionic or more polar tautomers through dipole-dipole interactions and hydrogen bonding. Conversely, non-polar solvents tend to favor the less polar, neutral tautomers. The study of solvent effects provides valuable insights into the behavior of these compounds in different chemical environments. For instance, in aqueous solutions, where hydrogen bonding is prevalent, the tautomeric equilibrium can be significantly shifted compared to the gas phase or non-polar solvents. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods have become indispensable tools for understanding the electronic structure and properties of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov DFT calculations provide optimized molecular geometries, including bond lengths and angles, that are often in good agreement with experimental data from X-ray diffraction. nih.gov For this compound, DFT can be used to model the different tautomeric forms and determine their relative energies, thus predicting the most stable structure. These calculations also yield information about the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

The table below summarizes key parameters obtained from computational studies for similar compounds, illustrating the type of data generated.

ParameterDescriptionTypical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5 to -7 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1 to -3 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO.4 to 6 eV
Dipole Moment Measure of the molecule's overall polarity.2 to 5 Debye

Note: The values in this table are illustrative and based on typical ranges for similar pyridine derivatives. Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a standard practice in the characterization of novel compounds. elsevierpure.com For pyridine N-oxide derivatives, these calculations can accurately forecast the chemical shifts of ¹H and ¹³C nuclei, aiding in the interpretation of experimental spectra. acs.org

In a theoretical study on the related compound 2-hydroxy-5-nitropyridine, DFT calculations were employed to predict its ¹H and ¹³C NMR chemical shifts. elsevierpure.com The gauge-invariant atomic orbital (GIAO) method is a common approach for such predictions. elsevierpure.com It is anticipated that similar calculations for this compound would provide valuable data for its structural confirmation. The introduction of the N-oxide function typically leads to a downfield shift for the neighboring protons and carbons in the NMR spectra when compared to the parent amine. nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on methodologies applied to similar compounds, is presented below. The exact values would be contingent on the specific computational level of theory and basis set employed.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 7.0 - 7.5 -
H4 6.5 - 7.0 -
H6 7.8 - 8.3 -
C2 - 150 - 160
C3 - 115 - 125
C4 - 110 - 120
C5 - 135 - 145

Note: These are hypothetical values based on trends observed in related pyridine N-oxide structures. Actual values would require specific DFT calculations.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecular solids. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of intermolecular contacts.

For pyridine derivatives, Hirshfeld surface analysis has been successfully applied to understand the contributions of various interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov In a study of 2-amino-3-hydroxypyridin-1-ium, Hirshfeld analysis revealed that O···H/H···O and H···H contacts were the most significant contributors to the crystal packing, accounting for 43.1% and 24.2% of the total Hirshfeld surface, respectively. nih.gov

For this compound, the presence of -OH, -NH₂, and N-oxide groups suggests a high potential for strong intermolecular hydrogen bonding. A Hirshfeld surface analysis would likely reveal significant contributions from O···H, N···H, and H···H contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

Table 2: Anticipated Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction Type Expected Percentage Contribution
H···H 40 - 55%
O···H/H···O 25 - 40%
N···H/H···N 5 - 15%
C···H/H···C 5 - 10%
C···C < 5%

Note: These percentages are illustrative and based on analyses of structurally similar compounds. A definitive analysis requires the experimental crystal structure of this compound.

The analysis of non-covalent interactions is further enhanced by techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which can characterize the nature and strength of these bonds based on the topology of the electron density.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the N-Oxide Functionality

The N-oxide group is a pivotal functional group in pyridine (B92270) chemistry, significantly altering the electron distribution of the aromatic ring and serving as a reactive center itself. It reduces the ring's electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack, while increasing electron density on the oxygen atom, which can participate in various reactions.

Deoxygenation Reactions and Mechanisms

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine. This reaction is crucial for synthetic strategies where the N-oxide is used to control reactivity and is later removed. Various methods have been developed for the deoxygenation of pyridine N-oxides, often employing reducing agents or catalytic systems. acs.org

Recent advancements include mild, chemoselective catalytic methods. For instance, a palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor provides an efficient means for deoxygenation. organic-chemistry.org This method is notable for its compatibility with sensitive functional groups, including hydroxyl and nitro groups, suggesting its potential applicability to 2-Hydroxy-5-aminopyridine N-oxide. organic-chemistry.org Another modern approach involves visible light-induced photoredox catalysis, which can achieve deoxygenation under mild conditions. acs.org

Table 1: Common Deoxygenation Methods for Pyridine N-Oxides

Method Reagents/Catalyst Key Features
Catalytic Transfer Oxidation [Pd(OAc)₂]/dppf, Et₃N High chemoselectivity; tolerates various functional groups. organic-chemistry.org
Photoredox Catalysis Photocatalyst (e.g., TX), Visible Light Mild reaction conditions; one-step synthesis. acs.org

Oxygen Transfer Reactions

The N-oxide functionality can act as an oxygen-atom transfer (OAT) agent, donating its oxygen to a suitable acceptor. This property allows pyridine N-oxides to function as oxidants. Photolysis of certain aromatic N-oxides can generate reactive oxygen species, which can then oxidize substrates like arenes. nih.gov The efficiency of this oxygen transfer can be influenced by the electronic nature of the pyridine ring and the reaction conditions. nih.gov In the context of this compound, the electron-donating amino and hydroxyl groups would modulate the OAT potential of the N-oxide group. Mechanistic studies on related systems propose that oxygen transfer can be a key step in catalytic cycles involving N-oxides. mdpi.com

N-Oxide as a Protecting Group

The N-oxide group serves as a versatile protecting group in organic synthesis. libretexts.org By altering the electronic landscape of the pyridine ring, it can prevent unwanted reactions at certain positions while activating others. The N-oxide makes the pyridine ring more electron-deficient, particularly at the C2 and C4 positions, thus deactivating it towards electrophilic aromatic substitution, which typically requires an electron-rich ring. youtube.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution. youtube.com

In the synthesis of complex pyridine derivatives, a common strategy involves:

N-oxidation: To protect the ring from electrophiles and/or to direct nucleophiles to the C2/C4 positions.

Functionalization: Performing the desired nucleophilic substitution.

Deoxygenation: Removing the N-oxide group to restore the pyridine ring.

This strategy leverages the N-oxide to invert the typical reactivity pattern of the pyridine ring.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The substituent groups on this compound—hydroxyl (-OH), amino (-NH₂), and the N-oxide—exert profound directing effects on substitution reactions.

Regioselectivity of Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution (EAS) on pyridine N-oxides is generally favored at the C4-position due to the N-oxide's ability to stabilize the intermediate through resonance. youtube.comrsc.org However, the regioselectivity in this compound is more complex due to the powerful directing effects of the other substituents.

Amino Group (-NH₂ at C5): A strongly activating ortho, para-director. It directs incoming electrophiles to the C4 and C6 positions.

Hydroxyl Group (-OH at C2): A strongly activating ortho, para-director. It directs incoming electrophiles to the C3 and C6 positions.

N-Oxide Group: Directs electrophiles to the C4 position.

The outcome of an EAS reaction like nitration depends on the balance of these competing effects. youtube.comyoutube.com For nitration, which uses a mixture of nitric and sulfuric acids, the basic amino group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonated form is a strongly deactivating, meta-director, directing the electrophile to the C3 position relative to itself. The directing influences are summarized below.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

Group Position Electronic Effect Directing Influence
-OH C2 Activating, o,p-director C3, C6
-NH₂ C5 Activating, o,p-director C4, C6
-N⁺-O⁻ N1 Activating (vs. Pyridine) C4

Considering these factors, the C6 position is activated by both the hydroxyl and the (unprotonated) amino group, making it a likely site for substitution under neutral or mild conditions. Under the strongly acidic conditions of nitration, the deactivating -NH₃⁺ group would strongly disfavor substitution at C4 and C6, while directing to C3. The hydroxyl group also directs to C3. Therefore, nitration is most likely to occur at the C3 position.

Nucleophilic Aromatic Substitution at Activated Positions

The N-oxide group strongly activates the C2 and C6 positions of the pyridine ring towards nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged Meisenheimer intermediate. youtube.comnih.gov This makes these positions prime targets for attack by nucleophiles.

In this compound, the C2 position is particularly activated. While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate substitution. Alternatively, direct displacement of the hydroxyl group can sometimes be achieved under forcing conditions. The C6 position is also activated by the N-oxide and could be a site for nucleophilic attack if a suitable leaving group were present. The amino group at C5 is generally not a leaving group in SₙAr reactions. rsc.org A practical method for the amination of pyridine N-oxides involves reaction with activated isocyanides, which proceeds efficiently even with electron-withdrawing groups present on the ring. nih.govnih.gov

1 O-Alkylation and O-Acylation Reactions

The hydroxyl group of 2-hydroxypyridine (B17775) N-oxides can undergo O-alkylation and O-acylation reactions. O-alkylation can be achieved under mild conditions using microwave irradiation with a base such as potassium carbonate. researchgate.net The N-oxide functionality can also influence the reactivity of other substituents on the ring, as seen in the synthesis of ortho-acylated pyridines from pyridine N-oxides and alkynes under aerobic, visible-light-mediated conditions. acs.org In this reaction, the alkyne serves as the acylating agent. acs.org The efficiency of these reactions can be influenced by steric and electronic factors of the substituents on the pyridine N-oxide ring. acs.org

Metal Chelation and Coordination with Metal Ions

The 2-hydroxypyridine N-oxide scaffold is an effective chelator for various metal ions, binding through the hydroxyl and N-oxide oxygen atoms. researchgate.net This bidentate coordination is a key feature of its interaction with metals. These compounds have shown a particularly high affinity for iron(III), with some derivatives exhibiting a greater iron-chelating capacity than the clinically used drug deferiprone. researchgate.net The ability to form stable complexes with hard metal ions like Fe³⁺ is a characteristic of hydroxypyridinones. mdpi.com

The coordination chemistry of 2-hydroxypyridine N-oxides extends to other transition metals as well, including Ni(II), where it forms a distorted octahedral complex. researchgate.net The coordination environment can be influenced by the presence of other ligands and the reaction conditions. The resulting metal complexes have potential applications in various fields, including medicine and materials science. wikipedia.orgnih.gov

Table 2: Metal Chelation by 2-Hydroxypyridine N-oxide Derivatives
Metal IonCoordination ModeSignificance
Fe(III)Bidentate (hydroxyl-O, N-oxide-O) researchgate.netresearchgate.netHigh affinity, potential for treating iron overload. researchgate.net
Ni(II)Bidentate (hydroxyl-O, N-oxide-O), forming octahedral complexes. researchgate.netDemonstrates versatile coordination chemistry. researchgate.net
Al(III), Cu(II), Zn(II)Chelation ability has been studied to assess selectivity. researchgate.netImportant for evaluating potential interference with essential metal ions. researchgate.net

Reactivity of the Amino Group

Acylation and Sulfonylation Reactions

The amino group in 2-aminopyridine (B139424) N-oxides is nucleophilic and can readily undergo acylation and sulfonylation reactions. For instance, the synthesis of chlordiazepoxide involves the reaction of an aminobenzophenone with hydroxylamine (B1172632) to form an oxime, which is then acylated with chloroacetyl chloride. nih.gov While this example is on a related benzophenone (B1666685) derivative, it illustrates the general reactivity of an amino group in the presence of an N-oxide. The acylation of the amino group is a common transformation in the synthesis of various biologically active molecules. nih.gov

Similarly, sulfonylation of the amino group is a feasible reaction. For example, new 2-sulfonamino phenazine (B1670421) 5,10-dioxide derivatives have been synthesized, showcasing the reactivity of the amino group towards sulfonyl chlorides. researchgate.net These reactions provide a means to introduce a wide range of functional groups, thereby modifying the properties of the parent molecule.

Diazotization and Coupling Reactions

The primary amino group at the C-5 position of this compound is amenable to diazotization, a fundamental transformation in aromatic chemistry. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt. arkat-usa.org This pyridiniazonium salt is a highly reactive intermediate that can undergo various subsequent reactions.

One of the primary fates of the diazonium intermediate is its hydrolysis to a hydroxyl group, which would yield 2,5-dihydroxypyridine (B106003) N-oxide. This reaction proceeds rapidly in dilute acidic solutions. arkat-usa.org

More synthetically useful is the role of the diazonium salt as an electrophile in azo coupling reactions. wikipedia.org When reacted with electron-rich aromatic compounds (coupling agents) such as phenols, naphthols, or anilines, it forms highly colored azo compounds. wikipedia.org The electrophilic diazonium cation attacks the activated aromatic ring of the coupling partner, typically at the para position, to form a new nitrogen-nitrogen double bond (–N=N–), which is the chromophore of azo dyes. wikipedia.org For instance, coupling with β-naphthol would be expected to produce an intensely colored dye. wikipedia.org This reactivity is analogous to the preparation of azo dyes from other aromatic amines like 2-aminopyridine. acs.org The general scheme for these reactions is a cornerstone of dye chemistry and can be applied to generate a library of novel azo compounds from this compound. wikipedia.orgnih.gov

Table 1: Potential Products from Diazotization of this compound

ReagentReaction TypeExpected Product
1. NaNO₂, HCl (aq), 0-5°C 2. H₂O, ΔDiazotization-Hydrolysis2,5-Dihydroxypyridine N-oxide
1. NaNO₂, HCl (aq), 0-5°C 2. PhenolDiazotization-Azo Coupling2-Hydroxy-5-((4-hydroxyphenyl)diazenyl)pyridine N-oxide
1. NaNO₂, HCl (aq), 0-5°C 2. AnilineDiazotization-Azo Coupling5-((4-Aminophenyl)diazenyl)-2-hydroxypyridine N-oxide
1. NaNO₂, HCl (aq), 0-5°C 2. β-NaphtholDiazotization-Azo Coupling2-Hydroxy-5-((naphthalen-2-yl)diazenyl)pyridine N-oxide

Condensation Reactions

The nucleophilic amino group of this compound readily participates in condensation reactions with carbonyl compounds, particularly aldehydes and ketones. vanderbilt.edu These reactions typically occur under acid or base catalysis and result in the formation of an imine, commonly known as a Schiff base, through the elimination of a water molecule. jocpr.comacs.org

The formation of a Schiff base involves the initial nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often driven by azeotropic removal of water, yields the stable C=N double bond of the imine. jocpr.com A wide variety of aldehydes and ketones can be employed, leading to a diverse range of Schiff base derivatives. This reactivity is well-documented for other aminopyridines. jocpr.comresearchgate.net

Furthermore, condensation with hydroxylamine leads to the formation of oximes, a reaction that proceeds readily with various ketones and aldehydes. researchgate.net The amino group of this compound can also react with acylating agents like acid chlorides or anhydrides in condensation reactions that result in amide formation.

Table 2: Representative Condensation Reactions of this compound

Carbonyl CompoundCatalyst (Typical)Product TypeGeneral Product Structure
BenzaldehydeAcetic AcidSchiff Base (Imine)(E)-5-(Benzylideneamino)-2-hydroxypyridine N-oxide
AcetoneH⁺ or OH⁻Schiff Base (Imine)2-Hydroxy-5-(propan-2-ylideneamino)pyridine N-oxide
2-Hydroxy-5-nitrobenzaldehydeAcetic AcidSchiff Base (Imine)2-Hydroxy-5-(((2-hydroxy-5-nitrophenyl)methylene)amino)pyridine N-oxide
Hydroxylamine (NH₂OH)Mild Acid/BaseOxime (from a carbonyl reactant)(Reaction with the amino group is less common than with a carbonyl)

Note: The table illustrates the reaction of the amino group. The product names are representative examples based on common carbonyl reactants. ekb.egresearchgate.net

Cycloaddition and Annulation Reactions

The structure of this compound offers multiple avenues for cycloaddition and annulation reactions, which are powerful methods for constructing complex heterocyclic systems.

1,3-Dipolar Cycloadditions: The pyridine N-oxide moiety is a classic 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgyoutube.com This reaction provides a direct route to five-membered heterocyclic rings fused to the pyridine core. wikipedia.org For example, reaction with an alkyne dipolarophile would lead to the formation of an isoxazole (B147169) ring. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the N-oxide and the dipolarophile. youtube.comacs.org This reactivity is a general feature of pyridine N-oxides and is expected to be a viable pathway for the title compound. arkat-usa.orgnih.gov

Diels-Alder Reactions: The compound exists in tautomeric equilibrium between the 2-hydroxypyridine N-oxide form and the 2-pyridone N-oxide form. The 2-pyridone tautomer can function as a diene in [4+2] Diels-Alder cycloadditions with electron-deficient alkenes (dienophiles), such as maleimides or acrylates. researchgate.netacsgcipr.org This reaction would lead to the formation of a bicyclic isoquinuclidine core, which is a valuable scaffold in medicinal chemistry. acs.org While the aromaticity of the pyridine ring can render it unreactive in standard Diels-Alder conditions, the 2-pyridone form has reduced aromatic character, facilitating its participation as a diene. researchgate.net In some cases, transition metal coordination can be used to disrupt the aromaticity of the pyridine ring and promote cycloaddition. acs.org

These cycloaddition pathways allow for the construction of fused and bridged ring systems, significantly expanding the synthetic utility of this compound as a building block for more complex molecules.

Table 3: Potential Cycloaddition Reactions

Reaction TypeReactant Partner (Dipolarophile/Dienophile)Intermediate/TautomerProduct Class
[3+2] 1,3-Dipolar CycloadditionAlkyne (e.g., Dimethyl acetylenedicarboxylate)Pyridine N-oxideFused Isoxazoline derivative
[3+2] 1,3-Dipolar CycloadditionAlkene (e.g., Acrylonitrile)Pyridine N-oxideFused Isoxazolidine derivative
[4+2] Diels-Alder ReactionAlkene (e.g., N-Phenylmaleimide)2-Pyridone N-oxide tautomerBridged Bicyclic Adduct (Isoquinuclidine derivative)

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 2-Hydroxy-5-aminopyridine N-oxide serves as a valuable starting material for constructing more complex molecular architectures, particularly those centered around a pyridine (B92270) core. The interplay of its functional groups enables a range of chemical transformations.

Pyridine N-oxides are established precursors for the synthesis of substituted 2-aminopyridines, which are themselves significant synthons for building fused heterocyclic systems. nih.govnih.govresearchgate.net 2-Aminopyridine (B139424) possesses a unique dual nucleophilic structure that allows it to react with various electrophiles like ketones, aldehydes, and esters to form fused five- and six-membered azaheterocycles. sioc-journal.cn This class of reactions is fundamental to creating important pharmaceutical and material scaffolds such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

While specific cyclization reactions starting directly from this compound are not extensively detailed, its structure is primed for such transformations. The N-oxide can be used to direct amination to the C2 position, and the existing amino group at the C5 position can subsequently participate in cyclization reactions to build more complex, polycyclic heteroaromatic systems. For instance, a related compound, 2-hydroxy-4-amino-5-methylpyridine, has been identified as a key intermediate in the synthesis of the proton pump inhibitor omeprazole, highlighting the utility of substituted hydroxypyridines in constructing complex pharmaceutical agents. google.com

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry, and pyridine N-oxides are versatile starting points for these syntheses. nih.gov A practical and efficient method involves the reaction of pyridine N-oxides with activated isocyanides, which yields substituted 2-aminopyridines with yields of up to 84%. nih.gov This process involves the in situ deprotection of an N-formylaminopyridine intermediate and is tolerant of a variety of functional groups. nih.gov The inherent reactivity of the N-oxide group allows for regioselective functionalization of the pyridine ring that might be difficult to achieve otherwise. The this compound molecule is an example of a pre-functionalized building block, where the hydroxyl and amino groups provide additional handles for subsequent reactions, allowing for the creation of a diverse library of polysubstituted pyridine derivatives.

The 2-hydroxypyridine (B17775) N-oxide (HOPO) scaffold, which forms the core of the title compound, plays a significant role in modern peptide and amide synthesis. biosynth.com It is used as a coupling additive, analogous to the well-known 1-Hydroxybenzotriazole (HOBt), in carbodiimide-mediated amide bond formation. biosynth.comacs.org When used in conjunction with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOPO acts as an activated ester intermediate, which then reacts with an amine to form the desired amide bond. biosynth.com

This methodology offers significant advantages, particularly in peptide synthesis, where minimizing racemization is critical. A simple and efficient protocol using a biphasic system of dichloromethane (B109758) or ethyl acetate (B1210297) with water has been shown to produce di- and tri-peptides with low levels of racemization. biosynth.com Furthermore, a homodimer of HOPO, known as 1,1'-Carbonyl-dioxydi[2(1H)-pyridone] (CDOP), has been developed as a coupling reagent that forms amides and peptides efficiently without the need for basic promoters, further reducing the risk of racemization. biosynth.com The presence of the 2-hydroxy-N-oxide moiety in this compound suggests its potential utility in these advanced amide coupling strategies.

Role in Coordination Chemistry and Ligand Design

The arrangement of heteroatoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The N-oxide oxygen, the hydroxyl oxygen, and the amino nitrogen all present potential sites for binding to metal ions.

Transition metal complexes of pyridine-N-oxide derivatives are well-documented. wikipedia.org These ligands typically bind to metal centers through the exocyclic N-oxide oxygen atom. wikipedia.org The parent compound, 2-hydroxypyridine N-oxide, and its thio-analogue, N-hydroxypyridine-2-thione (Omadine), are known to be potent chelating agents, forming stable complexes with a variety of metal ions, including iron, copper, and zinc. mdpi.com

The synthesis of such complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can be isolated as crystalline solids and their structures and properties elucidated through a suite of analytical techniques. While specific complexes of this compound are not prominently featured in the literature, the general methods for synthesizing and characterizing related complexes are well-established.

Table 1: Common Techniques for Characterization of Metal Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-O, O-H, N-H) upon binding to the metal.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, helping to determine the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Elucidates the structure of diamagnetic complexes in solution. Changes in chemical shifts upon complexation confirm ligand binding.
X-ray Crystallography Provides definitive information on the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. wikipedia.org
Magnetic Susceptibility Determines the magnetic properties of the complex, which helps in assigning the oxidation state and electron configuration of the metal ion.

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Pyridine-N-oxides are considered weakly basic ligands that bind to metals through the oxygen atom, with a typical M-O-N angle of approximately 130°. wikipedia.org The presence of the hydroxyl group at the C2 position in this compound introduces the potential for bidentate chelation. It is highly probable that the ligand would coordinate to a metal ion using both the N-oxide oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This bidentate O,O-donor coordination mode is common for 2-hydroxypyridine N-oxide derivatives and contributes to the high stability of their metal complexes. The amino group at the C5 position could also potentially be involved in coordination, leading to more complex structures or bridging between metal centers, although coordination through the two oxygen atoms is generally favored. The ability to form stable chelate rings makes this compound a promising ligand for applications in catalysis, materials science, and medicinal inorganic chemistry.

Integration into Hybrid Materials and Nanostructures

The functional groups of this compound allow it to be covalently attached to the surface of various materials, including carbon-based nanostructures, to create hybrid materials with tailored properties.

Graphene oxide (GO) is a material rich in oxygen-containing functional groups, most notably hydroxyl and epoxide groups on its basal plane. researchgate.net These groups serve as reactive sites for chemical modification. The hydroxyl groups on GO can undergo covalent derivatization through reactions like esterification and the Williamson ether synthesis under mild conditions. researchgate.net This allows for the controlled functionalization of the GO surface while preserving its intrinsic structural and electronic properties. researchgate.net

Given its structure, this compound could be grafted onto the GO surface. The hydroxyl group of the compound could potentially react with the oxygen functionalities on GO, or the amino group could be used for other coupling chemistries. This functionalization opens pathways to designing advanced graphene-based nanomaterials with multiple, specific properties. researchgate.net For instance, a ternary composite system using modified graphene oxide has been developed for photocatalysis, demonstrating the versatility of functionalized GO. nih.gov

The covalent attachment of molecules like this compound to a material's surface is a key strategy for enhancing its properties. When this compound is integrated into a material, it imparts new functionalities. The pyridine N-oxide moiety is known to improve water solubility and can lend "stealth" characteristics to materials, making them less prone to non-specific protein adsorption and microbial adhesion. nih.gov

By functionalizing a surface with this compound, the material gains the potent metal-chelating capabilities of the hydroxypyridine N-oxide headgroup. This could be leveraged for applications in environmental remediation to sequester heavy metals or in the development of sensors. The amino group provides an additional site for further chemical modifications, allowing for the creation of multifunctional surfaces.

Photophysical and Photochemical Applications

The aromatic, heterocyclic structure of pyridine N-oxides, combined with electron-donating substituents, gives rise to interesting photophysical and photochemical behaviors.

While specific studies on the photostabilization mechanisms of this compound in polymers are not extensively detailed, the general class of pyridine N-oxides has relevance in this area. Some compounds containing N-oxide functionalities have been reported to exhibit photoallergic properties, indicating a strong interaction with light. nih.gov The ability of a molecule to absorb UV radiation is the first step in acting as a photostabilizer. The absorbed energy can then be dissipated harmlessly as heat, preventing the degradation of the polymer matrix. The specific electronic structure of this compound suggests potential for UV absorption, a key characteristic for photostabilizing agents.

The 2-aminopyridine scaffold is a well-known fluorophore. nih.govnih.gov Aminopyridine derivatives are noted for their advantageous absorption and emission spectra, high photostability, and significant molar absorption coefficients, making them suitable for fluorescence applications. nih.govsciforum.net The fluorescence of these compounds is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. sciforum.net

Research into multisubstituted aminopyridines has shown that many derivatives exhibit strong fluorescence, with quantum yields that can be tuned through chemical modification. nih.gov For example, attaching an azide (B81097) group to an aminopyridine scaffold can quench its fluorescence; however, upon a "click" reaction with an alkyne, the fluorescence is "turned on" dramatically, with reported increases in quantum yield from 0.03 to as high as 0.43. nih.gov This "click-and-probe" strategy highlights the potential of aminopyridine derivatives as fluorescent sensors in biological systems. nih.gov It is therefore implied that this compound, as a member of this class, possesses inherent fluorescent properties that could be explored for similar applications.

Table 2: General Fluorescent Properties of Aminopyridine Scaffolds

Property Description Significance Reference
Fluorophore Core The 2-aminopyridine structure serves as a robust fluorescent scaffold. Foundation for designing fluorescent probes and tags. nih.govnih.gov
Solvatochromism Emission wavelength shifts with changing solvent polarity. Allows the probe to report on its local microenvironment. sciforum.net
Quantum Yield Can be high and is tunable via substitution. A cyclohexyl-substituted aminopyridine achieved a quantum yield over 0.40. Determines the brightness and efficiency of the fluorescence. nih.gov
"Turn-On" Probes Fluorescence can be switched from an "off" to an "on" state via a chemical reaction (e.g., click chemistry). Enables low-background imaging and detection in complex biological media. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
2-hydroxypyridine-N-oxide
Aluminum (Al³⁺)
Desferrioxamine
Graphene Oxide (GO)
Iron (Fe³⁺)
Pyridine N-oxide

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetics and Thermodynamics of Reactions

Specific kinetic and thermodynamic parameters for reactions involving 2-hydroxy-5-aminopyridine N-oxide have not been reported in the reviewed literature. For the broader class of pyridine (B92270) N-oxides, reaction rates are known to be influenced by factors such as the nature of the solvent, the concentration of reactants, and the presence of catalysts. The N-oxide bond dissociation energy is a key thermodynamic parameter that governs many of its reactions, particularly those involving radical intermediates. However, without experimental data for the title compound, any discussion on its reaction kinetics and thermodynamics remains speculative.

Reaction Mechanism Studies (e.g., radical pathways, concerted mechanisms)

The reaction mechanisms of pyridine N-oxides can proceed through various pathways, including radical and concerted mechanisms. The N-O bond is susceptible to homolytic cleavage, leading to the formation of a pyridinyl radical and a hydroxyl radical, especially under thermal or photochemical conditions. This radical pathway is often invoked in substitution and rearrangement reactions.

In the context of amination reactions, studies on the reaction of pyridine N-oxides with activated isocyanides suggest the formation of an initial adduct, which then rearranges to the final 2-aminopyridine (B139424) product. While not specific to this compound, this provides a plausible mechanistic framework. The presence of the amino group at the 5-position could influence the initial nucleophilic attack and the subsequent rearrangement steps.

Furthermore, the tautomeric equilibrium between the N-oxide and the corresponding N-hydroxy-pyridone form can play a crucial role in the reactivity. For this compound, the presence of the 2-hydroxy group could favor the pyridone tautomer, which would significantly alter its reaction mechanisms compared to other pyridine N-oxides.

Influence of Catalysis on Reaction Pathways

Catalysis is a powerful tool to control the reactivity and selectivity of reactions involving pyridine N-oxides. Both metal-based and organocatalysts have been employed. For instance, palladium catalysts have been used for the C-H activation of pyridine N-oxides, leading to arylation and other coupling reactions. The mechanism often involves the coordination of the palladium to the N-oxide oxygen, followed by C-H bond cleavage.

Photoredox catalysis has also emerged as a mild and efficient method for the functionalization of pyridine N-oxides, often proceeding via radical pathways. The catalyst, upon excitation by light, can initiate single-electron transfer processes, leading to the formation of reactive intermediates from the pyridine N-oxide. The specific influence of a catalyst on the reaction pathways of this compound would depend on the nature of the catalyst and the reaction conditions, but no such studies have been reported.

Stereochemical Aspects of Reactions

There is no information available in the scientific literature regarding the stereochemical aspects of reactions involving this compound. For reactions that could potentially generate chiral centers, such as additions to the pyridine ring or reactions at a chiral substituent, the stereochemical outcome would be of significant interest. However, without relevant experimental studies, any discussion on stereoselectivity or stereospecificity would be entirely hypothetical.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-5-aminopyridine N-oxide?

  • Methodological Answer : Synthesis typically involves nitration and hydrolysis of 2-aminopyridine derivatives. For example, 2-Hydroxy-5-nitropyridine is synthesized via nitration of 2-aminopyridine followed by hydrolysis . To introduce the N-oxide moiety, oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature (e.g., 0–25°C, 12–24 hours) is employed. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Key intermediates should be verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar N-oxides (e.g., 2-[(2-Aminoethyl)amino]-5-nitropyridine), this compound likely requires:

  • GHS Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .
  • Handling Protocols : Use fume hoods for dust control, nitrile gloves, and safety goggles. Avoid skin contact and inhalation via proper ventilation (≥6 air changes/hour).
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Store in amber glass vials under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational models like (Q)SAR predict the mutagenic potential of aromatic N-oxide compounds such as this compound?

  • Methodological Answer : (Q)SAR models assess mutagenicity via substructure fingerprinting. For aromatic N-oxides, structural alerts are identified using databases like Leadscope. Public and proprietary data (e.g., Ames test results) are analyzed to determine SAR patterns. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged as mutagenic, while general aromatic N-oxide alerts may be downgraded due to non-mutagenic analogs. Researchers should use tools like OECD QSAR Toolbox or Leadscope’s expert-rule models, cross-referencing with experimental validation (e.g., bacterial reverse mutation assays) .
SubclassMutagenic CompoundsNon-Mutagenic CompoundsAlert Status
Benzo[c][1,2,5]oxadiazole122Active
General Aromatic N-oxide2518Inconclusive
Data derived from public and proprietary mutagenicity studies .

Q. What experimental approaches are used to study the cellular uptake mechanisms of N-oxide derivatives?

  • Methodological Answer :

  • In Vitro Models : Use HEK293 cells transfected with organic cation transporters (OCT1/OCT2) or hepatocellular carcinoma lines (HepG2, Huh7). Measure uptake via LC-MS/MS after incubating cells with the compound (e.g., 10 µM, 37°C, 1 hour) .
  • Knockout Studies : Compare wild-type and Oct1/2⁻/⁻ mice. Administer this compound intravenously (5 mg/kg), then quantify plasma and tissue concentrations. Results may indicate transporter-independent uptake if no significant differences are observed .

Q. How do analytical techniques like GC-MS or LC-MS/MS facilitate the quantification of N-oxide compounds in complex matrices?

  • Methodological Answer :

  • Sample Preparation : For biological matrices (e.g., plasma, plant material), use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Lyophilize and reconstitute in methanol/water (50:50) with 0.1% formic acid.
  • Instrumentation :
  • UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (water/acetonitrile + 0.1% formic acid), and multiple reaction monitoring (MRM) for quantification.
  • GC-MS : Derivatize with BSTFA + 1% TMCS, then analyze using a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI).
  • Validation : Ensure linearity (r² > 0.99), precision (CV < 15%), and accuracy (85–115%) across 10–300 µg/kg ranges .

Q. What statistical models are appropriate for analyzing N-oxide flux data in environmental or pharmacological studies?

  • Methodological Answer :

  • Linear Mixed-Effect (LME) Models : Account for spatial variability (e.g., soil N₂O fluxes across landscapes) and repeated measures. Use Shapiro-Wilk and Levene’s tests to assess normality/homogeneity; apply logarithmic transformation if needed.
  • Post Hoc Analysis : Fisher’s LSD test for pairwise comparisons (α = 0.05). For marginal significance (e.g., P ≤ 0.09 in high-variability studies), report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.